The synthesis of 3-Methyl-1,3-benzoxazole-2(3H)-thione can be achieved through several methods, with variations depending on the desired purity and yield.
The molecular structure of 3-Methyl-1,3-benzoxazole-2(3H)-thione features:
3-Methyl-1,3-benzoxazole-2(3H)-thione participates in various chemical reactions:
The mechanism of action for compounds like 3-Methyl-1,3-benzoxazole-2(3H)-thione often involves their interaction with biological targets:
Studies indicate that derivatives of benzoxazole-thiones exhibit IC50 values in the low micromolar range against various enzymes, suggesting significant biological activity.
Thermal stability studies suggest that the compound remains stable up to approximately 200°C before decomposition occurs.
The applications of 3-Methyl-1,3-benzoxazole-2(3H)-thione span across various scientific fields:
The compound is systematically named 3-Methyl-1,3-benzoxazole-2(3H)-thione under IUPAC conventions. This nomenclature specifies the benzoxazole core (fused benzene and oxazole rings), methyl substitution at the nitrogen atom (position 3), and a thiocarbonyl group (thione) at position 2. Common synonyms include:
Table 1: Synonym Compendium
Synonym | Source |
---|---|
3-Methyl-3H-benzoxazole-2-thione | Supplier databases |
2(3H)-Benzoxazolethione, 3-methyl- | Chemical regulatory listings |
3-Methyl-2-thioxo-2,3-dihydro-1,3-benzoxazole | Research literature |
The molecular formula is C₈H₇NOS, derived from a benzoxazole scaffold (C₇H₅NO) modified with a methyl group (CH₃) and thiocarbonyl functionality (S). Key mass metrics include:
The compound’s topology is encoded in standardized identifiers:
CN1C2=CC=CC=C2OC1=S
VMOIPIVQHVFUFO-UHFFFAOYSA-N
InChI=1S/C8H7NOS/c1-9-6-4-2-3-5-7(6)10-8(9)11/h2-5H,1H3
X-ray crystallography reveals that benzoxazole derivatives, including structural analogs of 3-methyl-1,3-benzoxazole-2(3H)-thione, adopt monoclinic crystal systems with space group P2₁/n. The lattice parameters are:
Table 2: Crystallographic Parameters
Parameter | Value | Method |
---|---|---|
Crystal system | Monoclinic | X-ray diffraction |
Space group | P2₁/n | SHELXL refinement |
Melting point | 132–135 °C | Capillary method |
Density | 1.35 g/cm³ | X-ray displacement |
The benzoxazole ring is near-planar, with maximal deviations of ±0.02 Å from the mean plane. Key bond lengths include:
Intermolecular Interactions
Hirshfeld surface analysis confirms that crystal packing is stabilized through:
Table 3: Non-Covalent Interactions in Crystal Lattice
Interaction Type | Distance (Å) | Symmetry Operation |
---|---|---|
C–H⋯N | 2.53 | x-1, y, z |
C–H⋯O | 2.65 | -x+1, y+½, -z+1 |
π–π stacking | 3.6640(11) | x, −1+y, z |
CAS No.:
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: